Lactic acid, ethyl ester, ethyl carbonate
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Overview
Description
Ethyl 2-ethoxycarbonyloxypropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxycarbonyloxypropanoate can be synthesized through the esterification reaction between ethyl 2-hydroxypropanoate and ethyl chloroformate in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-ethoxycarbonyloxypropanoate involves the continuous esterification process. This method ensures a high yield and purity of the product. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxycarbonyloxypropanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, resulting in the formation of a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Ethyl 2-hydroxypropanoate and ethanol.
Reduction: Ethyl 2-hydroxypropanoate.
Transesterification: A new ester and ethanol.
Scientific Research Applications
Ethyl 2-ethoxycarbonyloxypropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-ethoxycarbonyloxypropanoate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release the active compound, ethyl 2-hydroxypropanoate . This process is crucial for its role in drug delivery, where the ester acts as a prodrug that releases the active ingredient upon hydrolysis .
Comparison with Similar Compounds
Ethyl 2-ethoxycarbonyloxypropanoate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share similar chemical properties, ethyl 2-ethoxycarbonyloxypropanoate is unique due to its specific structure, which imparts distinct reactivity and applications .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various chemical reactions.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes.
Properties
CAS No. |
6628-64-4 |
---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
ethyl 2-ethoxycarbonyloxypropanoate |
InChI |
InChI=1S/C8H14O5/c1-4-11-7(9)6(3)13-8(10)12-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
IJVJZIXXMKXYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)OCC |
Origin of Product |
United States |
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